molecular formula C12H8O3 B106825 4-Methylfuro[3,2-g]chromen-7-one CAS No. 15912-89-7

4-Methylfuro[3,2-g]chromen-7-one

Cat. No.: B106825
CAS No.: 15912-89-7
M. Wt: 200.19 g/mol
InChI Key: CDPRWGCJWLAYAD-UHFFFAOYSA-N
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Description

4-Methylfuro[3,2-g]chromen-7-one is a chemical compound belonging to the furochromone class, which are structures of significant interest in medicinal and organic chemistry research. Furochromones like khellin and visnagen are naturally occurring compounds known for their diverse biological activities. These activities, documented in scientific literature for related structures, include potential as spasmolytic agents and use in photochemotherapeutic research for skin conditions . Furthermore, the furochromone core is a valuable precursor for synthesizing novel heterocyclic compounds for pharmacological screening . Research Applications: This compound serves primarily as a chemical reference standard and a key synthetic building block . Researchers utilize it to develop new derivatives, such as furochromenylidenylpyrimidine compounds, which are then characterized and evaluated for various biological activities . The structural motif is central to exploring structure-activity relationships in drug discovery. NOTE: Specific analytical data (HPLC purity, spectral details) and confirmed biological mechanism of action for this compound require further experimental determination. The information provided is based on the known properties of the furochromone chemical class. Handling and Storage: Store in a cool, dry place. Refer to the Safety Data Sheet (SDS) for safe laboratory handling procedures. This product is sold for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c1-7-8-2-3-12(13)15-11(8)6-10-9(7)4-5-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPRWGCJWLAYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)OC2=CC3=C1C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166592
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15912-89-7
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylfuro[3,2-g]chromen-7-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 7H-furo(3,2-g)(1)benzopyran-7-one as a starting material, which is then subjected to methylation reactions to introduce the methyl group at the 4-position . The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methylfuro[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound has shown potential in the treatment of skin disorders, such as psoriasis and vitiligo, due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylfuro[3,2-g]chromen-7-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the treatment of skin disorders, where the compound can inhibit the proliferation of abnormal skin cells. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural variations among furocoumarin derivatives include substituent type (e.g., alkyl, alkoxy, aryl) and position (e.g., 4-, 5-, or 9-position). Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
4-Methylfuro[3,2-g]chromen-7-one Methyl at 4-position C₁₂H₈O₃ 200.18
Psoralen (Parent) No substituents C₁₁H₆O₃ 186.16
Psora-4 4-(4-Phenylbutoxy) C₂₃H₂₀O₄ 360.40
Oxypeucedanin Hydrate 4-(2,3-Dihydroxy-3-methylbutoxy) C₁₆H₁₆O₆ 304.29
N-(9-Methoxy-7-oxo-7H-furo[3,2-g]chromen-4-yl)propionamide (3j) Propionamide at 4-position, methoxy at 9-position C₁₆H₁₃NO₅ 299.28
Byakangelicol 5-Methoxy, 8-hydroxy C₁₃H₁₀O₅ 246.21

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenylbutoxy in Psora-4) may hinder binding to enzymatic pockets compared to smaller groups like methyl .
CYP3A4 Inhibition
  • This compound : Derivatives with methyl or short alkyl chains at the 4-position show moderate CYP3A4 inhibition. The methyl group facilitates π-stacking interactions with heme in CYP3A4, similar to bergamottin (BM) .
  • Psora-4 and PAP-1 : These derivatives with extended alkoxy chains exhibit stronger CYP3A4 inhibition due to hydrophobic interactions with residues like F304 and H-bonding with T309 .
  • Bergamottin (BM): The furochromenone ring coordinates with heme iron (O–Fe³⁺ distance: ~4.0 Å), a mechanism shared with 4-methyl derivatives but modulated by side-chain flexibility .
Anticancer Activity
  • 4-Methoxy Derivatives (e.g., 3j, 3k) : Substitutions at the 4-position (e.g., propionamide, isobutyramide) enhance light-activated cytotoxicity in breast cancer cells. Methyl groups may stabilize the chromophore for improved photodynamic effects .
  • Byakangelicol : The 5-methoxy group confers anti-inflammatory and antioxidant properties, diverging from the 4-methyl derivative’s CYP-focused activity .

Structure-Activity Relationships (SAR)

  • Position of Substitution : Activity varies significantly with substituent position. For example, 5-methoxy derivatives (Byakangelicol) target different pathways (e.g., Aβ42 in Alzheimer’s) compared to 4-substituted compounds .
  • Side-Chain Rigidity : Derivatives with rigid double bonds (e.g., 9b–d in ) show reduced CYP3A4 inhibition compared to flexible chains, highlighting the importance of conformational adaptability .
  • Electrophilic Warheads: Psoralen derivatives with warheads at position 3 (e.g., oxathiazolone) exhibit stronger immunoproteasome inhibition than 4-methyl variants, emphasizing the role of electrophilic reactivity .

Q & A

Q. What are the standard synthetic routes for 4-methylfuro[3,2-g]chromen-7-one, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via O-alkylation or hydroxylation of psoralen derivatives. Key intermediates (e.g., 4-hydroxy-9-methoxy derivatives) are purified using column chromatography and characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and substituent positions . For example, alkylation at the 4-position often involves methoxy or methylbutenyl groups, as seen in imperatorin analogs .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254–310 nm) is standard for purity assessment. Spectrofluorimetry (ex/em: 300/450 nm) offers higher sensitivity in biological samples, validated via calibration curves (R2^2 > 0.99) . LC-MS/MS is preferred for low-concentration detection in pharmacokinetic studies, with LOQs < 10 ng/mL .

Q. How does the methyl group at position 4 influence the compound’s photochemical stability?

  • Methodology : UV-Vis spectroscopy (200–400 nm) under controlled light exposure (e.g., 365 nm UVA) reveals stability trends. Comparative studies with non-methylated analogs (e.g., psoralen) show methyl substitution reduces photo-degradation rates by ~20–30%, likely due to steric hindrance .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in studies of this compound’s immunoproteasome inhibition?

  • Methodology : Discrepancies in β5i subunit inhibition (IC50_{50} variability: 1–10 µM) may arise from assay conditions (e.g., ATP concentration). Standardize assays using recombinant human immunoproteasomes and compare activity under identical buffer conditions (pH 7.4, 37°C). Structure-activity relationship (SAR) models highlight that electron-withdrawing groups at position 3 enhance binding affinity .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) using CYP3A4 crystal structures (PDB: 4NY4) identify key binding residues (e.g., Phe304, Arg105). Free energy calculations (MM-GBSA) validate metabolite formation (e.g., 4-hydroxylation), aligning with in vitro microsomal assays .

Q. What structural modifications improve selectivity for cancer cell lines without increasing toxicity?

  • Methodology : Derivatization at position 9 (e.g., introducing dihydroxy or amino groups) enhances cytotoxicity (IC50_{50}: 5–15 µM in HepG2) while reducing off-target effects. SAR studies using MTT assays on normal fibroblasts (e.g., NIH/3T3) and cancer cells guide optimization. For example, 4-amino-9-methoxy derivatives show a 5-fold selectivity index .

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